5-Fluoro-N-methyl-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-N-methyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom at the 5-position and a carboxamide group at the 2-position of the indole ring enhances the compound’s chemical properties and potential biological activities.
Mechanism of Action
Target of Action
5-Fluoro-N-methyl-1H-indole-2-carboxamide is a derivative of the indole nucleus, which is known to bind with high affinity to multiple receptors
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives have been reported to exhibit antiviral activity against a broad range of ribonucleic acid (rna) and deoxyribonucleic acid (dna) viruses
Pharmacokinetics
The compound’s molecular weight is 19218 , which may influence its bioavailability and distribution within the body.
Result of Action
Indole derivatives have been reported to exhibit various biological activities , suggesting that the compound may have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
The presence of a carboxamide moiety in indole derivatives like 5-Fluoro-N-methyl-1H-indole-2-carboxamide allows them to form hydrogen bonds with a variety of enzymes and proteins, often inhibiting their activity . This interaction between this compound and biomolecules is a key aspect of its role in biochemical reactions .
Cellular Effects
This compound, like other indole derivatives, has been shown to have various biologically vital properties . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its interactions at the molecular level. Its carboxamide moiety can form hydrogen bonds with enzymes and proteins, often leading to their inhibition . This can result in changes in gene expression and other cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-N-methyl-1H-indole-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoroindole, which can be obtained through the fluorination of indole using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
N-Methylation: The next step involves the N-methylation of 5-fluoroindole. This can be achieved using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Carboxamide Formation: The final step is the formation of the carboxamide group at the 2-position. This can be done by reacting the N-methyl-5-fluoroindole with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-N-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
5-Fluoro-N-methyl-1H-indole-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
5-Fluoroindole: Lacks the N-methyl and carboxamide groups.
N-Methylindole: Lacks the fluorine and carboxamide groups.
Indole-2-carboxamide: Lacks the fluorine and N-methyl groups.
Uniqueness
5-Fluoro-N-methyl-1H-indole-2-carboxamide is unique due to the presence of both the fluorine atom and the carboxamide group, which enhance its chemical properties and potential biological activities. The combination of these functional groups makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
5-fluoro-N-methyl-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c1-12-10(14)9-5-6-4-7(11)2-3-8(6)13-9/h2-5,13H,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNXOXOIGGZVDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(N1)C=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.